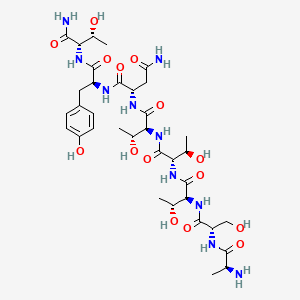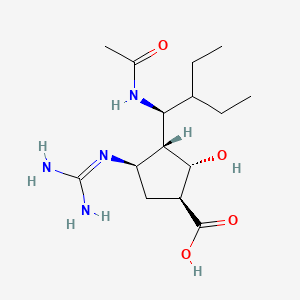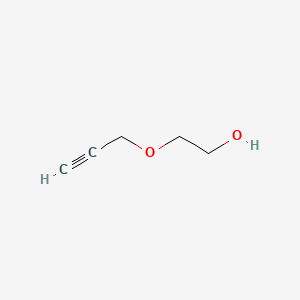
炔丙醇乙氧基化物
描述
Propynol ethoxylate: is an organic compound with the chemical formula C5H8O2 . It is a colorless liquid with a distinct odor and is known for its high flammability. This compound is used primarily as an intermediate in chemical synthesis and has various applications in organic chemistry.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Used as a solvent and reagent in various industrial processes.
作用机制
Target of Action
Propynol Ethoxylate, also known as “Ethanol, 2-(2-propynyloxy)-” or “2-(Prop-2-yn-1-yloxy)ethanol”, is believed to primarily target cell membranes and enzymes . These targets play a crucial role in the metabolism of specific molecules .
Mode of Action
The exact mode of action of Propynol Ethoxylate remains incompletely understood. It is believed to interact with its targets, ie, cell membranes and enzymes, thereby influencing the metabolism of specific molecules .
Biochemical Pathways
Propynol Ethoxylate is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The result of Propynol Ethoxylate’s action is the degradation of target proteins via the ubiquitin-proteasome system . This can lead to changes in cellular processes and functions.
Action Environment
The action, efficacy, and stability of Propynol Ethoxylate can be influenced by various environmental factors. For instance, its stability is sensitive to light .
生化分析
Biochemical Properties
Propynol ethoxylate plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). It acts as a linker molecule, facilitating the connection between two ligands, one targeting a protein of interest and the other an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. Propynol ethoxylate’s alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction .
Cellular Effects
Propynol ethoxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in PROTAC synthesis means it can modulate the levels of specific proteins within cells, thereby affecting cell function. For instance, by promoting the degradation of oncogenic proteins, Propynol ethoxylate can potentially inhibit cancer cell proliferation . Additionally, its interaction with cellular enzymes and proteins can lead to changes in metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, Propynol ethoxylate exerts its effects through binding interactions with biomolecules. The alkyne group in Propynol ethoxylate enables it to form covalent bonds with azide-containing molecules via CuAAC . This reaction is highly specific and efficient, making Propynol ethoxylate a valuable tool in biochemical research. Furthermore, its role in PROTACs involves the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propynol ethoxylate can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that Propynol ethoxylate can maintain its activity for extended periods when stored properly. Its efficacy in biochemical assays may diminish over time if not handled correctly.
Dosage Effects in Animal Models
The effects of Propynol ethoxylate vary with different dosages in animal models. At low doses, it can effectively modulate protein levels without causing significant toxicity . At higher doses, Propynol ethoxylate may exhibit toxic effects, including cellular damage and adverse physiological responses . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
Propynol ethoxylate is involved in various metabolic pathways, primarily through its role in PROTAC synthesis. It interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins . This process can alter metabolic flux and metabolite levels within cells, leading to changes in cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, Propynol ethoxylate is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding the transport mechanisms of Propynol ethoxylate is essential for optimizing its use in biochemical applications.
Subcellular Localization
Propynol ethoxylate’s subcellular localization is determined by its targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For example, in the context of PROTACs, Propynol ethoxylate may localize to the cytoplasm or nucleus, depending on the target protein and the E3 ubiquitin ligase involved.
准备方法
Synthetic Routes and Reaction Conditions:
Reaction of 2-propyn-1-ol with Ethylene Oxide: This method involves the reaction of 2-propyn-1-ol with ethylene oxide under controlled conditions to produce Propynol ethoxylate.
Etherification of 2-propyn-1-ol with Ethanol: Another method involves the etherification of 2-propyn-1-ol with ethanol in the presence of a suitable catalyst.
Industrial Production Methods: The industrial production of Propynol ethoxylate typically involves the large-scale application of the above synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in a controlled environment to prevent any hazardous reactions due to the compound’s flammability.
化学反应分析
Types of Reactions:
Oxidation: Propynol ethoxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where the propynyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the propynyloxy group.
相似化合物的比较
Ethanol, 2-(2-propenyloxy)-: Similar in structure but with a propenyloxy group instead of a propynyloxy group.
Ethanol, 2-(2-butynyloxy)-: Contains a butynyloxy group, making it slightly different in terms of reactivity and applications.
Uniqueness: Propynol ethoxylate is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where the propynyloxy group is required.
属性
IUPAC Name |
2-prop-2-ynoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGCQQRMJCSIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32199-97-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32199-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044665 | |
| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-18-0 | |
| Record name | 2-(2-Propyn-1-yloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propynoxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-propyn-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(prop-2-ynyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYNOXYETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ7D0F9DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




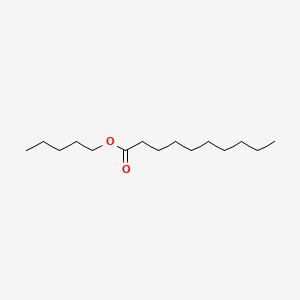




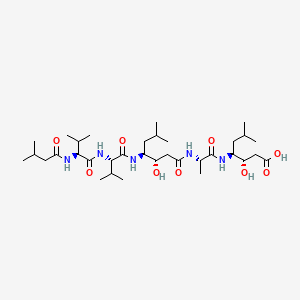
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)

